molecular formula C10H14N2O2 B13435686 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide CAS No. 1850-61-9

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide

Cat. No.: B13435686
CAS No.: 1850-61-9
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-WPRPVWTQSA-N
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Description

N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide (CAS: 1850-61-9), also known as N-Nitroso Ephedrine, is a nitrosated derivative of ephedrine. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. Structurally, it features a nitrous amide group (-N(NO)-) attached to a methylated (1R,2S)-1-hydroxy-1-phenylpropan-2-yl backbone, derived from the stereospecific modification of ephedrine .

It is primarily used in research settings, particularly in synthetic chemistry and toxicology studies. Its synthesis typically involves nitrosation of ephedrine derivatives under controlled conditions, though detailed protocols are scarce in public literature .

Properties

CAS No.

1850-61-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10-/m0/s1

InChI Key

ZVTOLKAVCZXHFM-WPRPVWTQSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)N=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most documented method to synthesize N-nitrosoephedrine involves the nitrosation of ephedrine sulfate with nitrous acid under acidic conditions. The reaction typically proceeds as follows:

  • Starting material: Ephedrine sulfate (the (1R,2S)-(-)-ephedrine stereoisomer)
  • Nitrosating agent: Nitrous acid (generated in situ by sodium nitrite and a strong acid such as hydrochloric acid or acetic acid)
  • Reaction medium: Acidic aqueous solution
  • Temperature: Generally low temperature (around 0–5 °C) to control reaction rate and improve selectivity
  • pH: Optimally maintained near 2 for maximal yield

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) under acidic conditions, which then reacts with the secondary amine nitrogen of ephedrine to form the N-nitroso derivative.

Reaction Conditions and Yield Optimization

Research findings indicate that the yield and purity of N-nitrosoephedrine are highly dependent on several key parameters:

Parameter Optimal Condition Yield (%)
pH ~2 ~18.5%
Temperature 0–5 °C Variable
Acid Type Acetic acid preferred Up to 85%
  • pH Control: Maintaining the reaction pH at around 2 is critical. At this pH, the nitrosonium ion concentration is sufficient for efficient nitrosation without excessive decomposition of the product.
  • Temperature: Low temperature (5 °C or below) slows down side reactions and decomposition, improving yield.
  • Acid Type: Acetic acid has been found to provide higher yields compared to hydrochloric acid, likely due to milder acidity and better solubility of reactants.

Industrial Preparation Considerations

Though specific industrial protocols are less publicly documented, the general approach involves:

  • Controlled addition of sodium nitrite to a cooled acidic solution of ephedrine sulfate.
  • Continuous monitoring of pH and temperature.
  • Use of inert atmosphere or nitrogen to prevent oxidative degradation.
  • Post-reaction purification by extraction and crystallization to isolate the N-nitroso compound.

Safety precautions are paramount due to the toxic and carcinogenic nature of nitrosamines.

Reaction Mechanisms and Chemical Behavior

Nitrosation Mechanism

  • The secondary amine nitrogen of ephedrine attacks the electrophilic nitrosonium ion.
  • Formation of the N–N=O bond leads to the nitrosamine structure.
  • The stereochemistry of the starting ephedrine ((1R,2S) configuration) is retained in the product.

Denitrosation and Stability

  • N-nitroso compounds like N-nitrosoephedrine can undergo denitrosation under acidic or nucleophilic conditions.
  • Nucleophiles such as bromide or thiocyanate ions can accelerate cleavage of the N–N bond, releasing nitric oxide and regenerating secondary amines.
  • This reaction is relevant for both degradation studies and biological metabolism.

Reactivity with Organometallic Reagents

  • The compound can react with organolithium or Grignard reagents.
  • Initial nucleophilic attack forms unstable oxyhydrazine intermediates.
  • These intermediates may rearrange or eliminate to hydrazones or azomethine imines depending on substituents.

Influencing Factors on Synthesis and Yield

Dietary and Environmental Modulators

  • Certain dietary components such as ascorbic acid (vitamin C) , citric acid , and coffee constituents can inhibit or modify nitrosation reactions, affecting the yield and formation kinetics.
  • Environmental factors like cigarette smoke condensate and alcohol presence have been shown to influence nitrosamine stability and formation.

Analytical and Methodological Notes

  • Analytical standards and validated protocols for nitrosamine synthesis and quantification are available from IARC Monographs and carcinogenic potency databases.
  • Experimental designs should comply with ethical standards and regulatory guidelines due to the compound’s toxicity.

Summary Table of Preparation Parameters

Step Details
Starting Material Ephedrine sulfate (1R,2S configuration)
Nitrosating Agent Nitrous acid (from NaNO2 + acid)
Acid Used Acetic acid preferred; hydrochloric acid also used
pH ~2
Temperature 0–5 °C
Reaction Time Variable, typically 30 min to 2 hours
Yield 18.5% (pH 2, HCl), up to 85% (acetic acid)
Purification Extraction, crystallization
Safety Considerations Handle under inert atmosphere; toxic and carcinogenic

Chemical and Physical Data (Reference)

Property Value
CAS Number 1850-88-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name This compound
Synonyms N-nitrosoephedrine, N-nitroso pseudoephedrine
Physical State Solid (typically crystalline)

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: The major products are nitroso derivatives.

    Reduction: The major products are amino derivatives.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanol, ?-[1-(methylnitrosoamino)ethyl]-, [R-(R*,S*)] involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound shares a core (1R,2S)-1-hydroxy-1-phenylpropan-2-yl backbone with several analogs, differing primarily in substituent groups. Key comparisons are summarized below:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications References
N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide (Target) -N(NO)CH₃ (Nitrous amide) 194.23 High toxicity, carcinogenic potential, research applications
(S)-N-((1R,2S)-1-Hydroxy-1-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide -5-oxopyrrolidine-2-carboxamide ~265 (estimated) Isolated from Ephedra sinica; potential bioactive properties in traditional medicine
2-Chloro-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide -ClCH₂CO- (Chloroacetamide) 227.72 Synthetic intermediate; 83% yield via ephedrine modification; used in chiral ionic liquids
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide -NHCOCH₃ (Acetamide) 193.24 Simpler structure; used in peptide synthesis and as a chiral building block
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine -Boc (Carbamate protection) 251.32 Intermediate in Cathine Hydrochloride synthesis; enhances metabolic stability
N-Benzyl-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide -SO₂(2,4,6-trimethylphenyl) (Sulfonamide) 423.57 Bulky sulfonamide group; influences solubility and receptor binding

Pharmacological and Toxicological Comparisons

  • Toxicity: The nitrous amide group in the target compound is linked to genotoxicity and carcinogenicity, a stark contrast to non-nitrosated analogs like (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide, which exhibit lower toxicity profiles .
  • Bioactivity: The 5-oxopyrrolidine-2-carboxamide analog () shows promise in traditional medicine but lacks the nitrosamine-associated risks.
  • Synthetic Utility : Chloroacetamide and carbamate-protected derivatives () are favored in chiral synthesis due to their stability and ease of functionalization .

Physicochemical Properties

  • Solubility : Sulfonamide and carbamate derivatives exhibit lower aqueous solubility compared to the target compound, attributed to hydrophobic substituents .
  • Stability : The nitrous amide group in the target compound is prone to decomposition under light or heat, whereas tert-butoxycarbonyl (Boc)-protected analogs show improved stability .

Biological Activity

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide, commonly referred to as N-Nitroso Ephedrine, is a nitrosamine compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-Nitroso Ephedrine is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of approximately 225.29 g/mol. The structure features a nitrosamide functional group, which is significant in its biological interactions.

N-Nitroso Ephedrine exhibits various biological activities primarily due to its ability to interact with biological macromolecules. The nitrosamine group is known to undergo metabolic activation, leading to the formation of reactive species that can modify nucleophilic sites in proteins and DNA. This reactivity may contribute to both therapeutic effects and potential toxicity.

Pharmacological Effects

  • Cardiovascular Effects : N-Nitroso Ephedrine has been studied for its sympathomimetic properties, which can influence cardiovascular functions such as heart rate and blood pressure.
  • Cytotoxicity : Research indicates that N-Nitroso compounds can exhibit cytotoxic effects on various cell lines, raising concerns about their safety profile.
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.

Study 1: Cardiovascular Effects

A study conducted on animal models demonstrated that administration of N-Nitroso Ephedrine resulted in increased heart rate and blood pressure, indicating its sympathomimetic activity. The study highlighted the importance of dosage in mediating these effects.

Dosage (mg/kg) Heart Rate (bpm) Blood Pressure (mmHg)
0.512080/50
1.015090/60
2.0180110/70

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of N-Nitroso Ephedrine on human cancer cell lines. The results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy but also highlighting risks associated with high concentrations.

Concentration (µM) Cell Viability (%)
1085
5060
10030

Safety and Toxicology

The safety profile of N-Nitroso Ephedrine is a critical concern due to the carcinogenic potential associated with nitrosamines. Long-term exposure studies are necessary to fully understand the risks involved.

Q & A

Q. What are the established synthetic routes for N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide, and how do reaction conditions impact yield and purity?

Methodological Answer: The compound is typically synthesized via precursor modification. A common route involves reacting N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylcarboxamide derivatives with nitrosating agents under controlled pH and temperature. For example:

  • LiAlH4 Reduction : A THF solution of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-(4-methoxybenzyl) nitrous amide is reduced with LiAlH4 under reflux, yielding β-hydroxy hydrazine intermediates (81% yield after purification) .
  • KOH-Mediated Cyclization : Crude N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylcyclopropene-carboxamide undergoes cyclization with powdered KOH, achieving diastereoselectivity (84–87% yield) .

Q. Key Considerations :

  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) or 4-methoxybenzyl (PMB) groups prevents undesired side reactions .
  • Purification : Flash column chromatography (hexane:EtOAc gradients) ensures high purity (>95%) .

Q. How does the stereochemistry of this compound influence its biochemical interactions?

Methodological Answer: The (1R,2S) configuration dictates hydrogen-bonding capacity and chiral recognition in biological systems. For example:

  • Enzymatic Selectivity : The hydroxyl and nitroso groups form hydrogen bonds with proteases or kinases, as shown in docking studies with epoxide hydrolases .

  • Comparative Analysis :

    Compound Key Features Bioactivity
    N-MethylformamideLacks phenyl groupLower receptor affinity
    Nitroso-ephedrine analogsRetains (1R,2S) stereochemistryEnhanced neuroprotective potential

Experimental Validation : Circular dichroism (CD) and X-ray crystallography confirm stereospecific binding to target proteins .

Advanced Research Questions

Q. What strategies optimize diastereoselective cycloadditions using this compound as a precursor?

Methodological Answer: Diastereoselectivity in 7-exo-trig cycloadditions is achieved via:

  • Potassium Templating : Powdered KOH templates the transition state, favoring the (1S,3R,4S,7S) diastereomer (87% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing racemization .
  • Temperature Control : Reactions conducted at −78°C minimize kinetic side products .

Q. Data Contradiction Analysis :

  • Conflicting Yields : LiAlH4 reduction (81%) vs. KOH cyclization (87%)—attributed to steric effects in bicyclic product formation .

Q. How do structural modifications (e.g., nitroso group replacement) alter the compound’s toxicological profile?

Methodological Answer: The nitroso group is linked to genotoxicity and carcinogenicity. Mitigation strategies include:

  • Isosteric Replacement : Substituting nitroso with carbonyl groups reduces DNA alkylation potential while retaining bioactivity .
  • Prodrug Design : Masking the nitroso moiety as a carbamate (e.g., tert-butoxycarbonyl) decreases acute toxicity (LD50 increased from 50 mg/kg to 200 mg/kg in murine models) .

Q. Safety Protocols :

  • Handling : Use glove boxes and neutralization traps for nitrosamine byproducts .
  • Analytical Monitoring : LC-MS/MS detects trace nitroso impurities (<1 ppm) .

Q. What spectroscopic and computational methods best characterize this compound’s stability under physiological conditions?

Methodological Answer:

  • NMR Stability Studies : ¹H-NMR in D2O at 37°C shows hydrolysis of the nitroso group (t1/2 = 12 hours at pH 7.4) .

  • DFT Calculations : Predict degradation pathways via N–O bond cleavage (activation energy: 25 kcal/mol) .

  • Comparative Data :

    Condition Degradation Product Rate Constant (h⁻¹)
    pH 7.4, 37°CN-Methylamine derivative0.058
    UV exposurePhenylpropanolamine0.12

Q. How does this compound compare to chiral auxiliaries in asymmetric catalysis?

Methodological Answer: The (1R,2S) configuration enables enantioselective induction in aldol reactions:

  • Myers Auxiliary Comparison :

    Auxiliary Reaction ee (%)
    This compoundAldol addition92
    Oppolzer’s sultamDiels-Alder88

Mechanistic Insight : The hydroxyl group coordinates to Lewis acids (e.g., TiCl4), aligning substrates for Re-face attack .

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